![molecular formula C16H12N2O B7454583 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the quinoline family, which is known for its diverse biological activities. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is not fully understood, but it is believed to act through various pathways. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication, respectively. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to chelate metal ions such as zinc and copper, which are involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have antiviral activity against viruses such as HIV and herpes simplex virus. Furthermore, it has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol in lab experiments is its diverse biological activities. The compound has been shown to have antitumor, antiviral, and antibacterial properties, making it a valuable tool for researchers in various fields. Furthermore, the compound is relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using the compound in lab experiments is its moderate yield, which can make it difficult to obtain large quantities of the compound for experiments.
未来方向
There are many potential future directions for research on 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential as a fluorescent probe for detecting metal ions in biological samples. Furthermore, the compound could be modified to improve its biological activity and reduce its toxicity. Overall, 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has the potential to be a valuable tool for researchers in various fields, and further research is needed to fully understand its biological activities and potential applications.
合成方法
The synthesis of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol involves the condensation of 2-aminobenzophenone with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a cyclization reaction to form the quinoline ring. The final step involves the addition of a hydroxyl group at the 8-position of the quinoline ring. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved through various purification techniques.
科学研究应用
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has been used extensively in scientific research due to its diverse biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been used as a fluorescent probe to detect the presence of metal ions in biological samples. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-5-1-4-13-7-9-14(18-16(13)15)8-6-12-3-2-10-17-11-12/h1-11,19H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYOGONRILDOQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

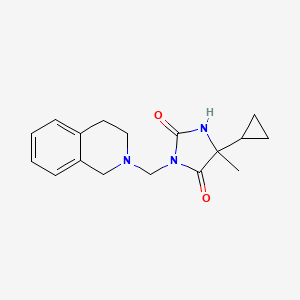
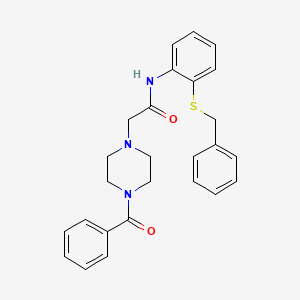
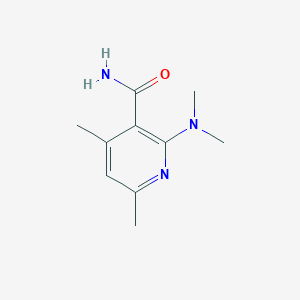
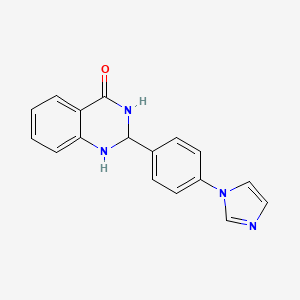
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)
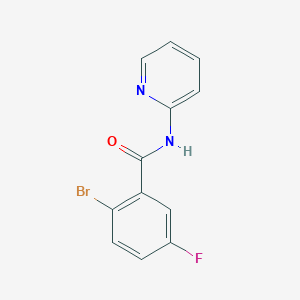
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
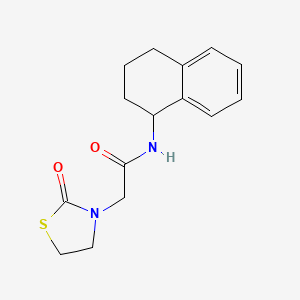
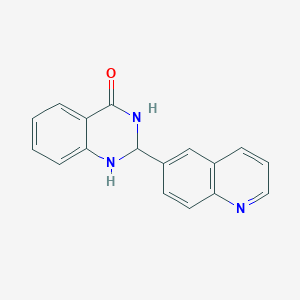
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)